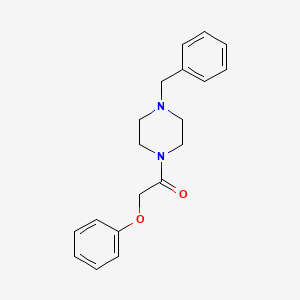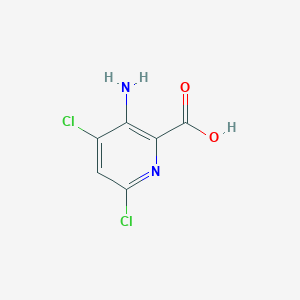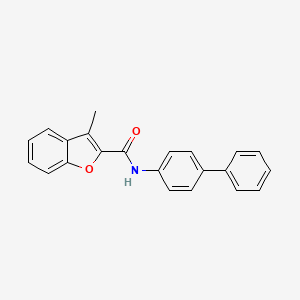
1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is a chemical compound that is structurally similar to 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide . It is also related to Methylbenzylpiperazine (MBZP), a stimulant drug which is a derivative of benzylpiperazine .
Synthesis Analysis
The synthesis of similar compounds often involves aminomethylation of a ketone, followed by reduction with a reagent such as lithium aluminum hydride . The resulting compound can then interact with Grignard reagents to produce a variety of derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one” is likely to be similar to that of 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide, which has an empirical formula of C19H22N2O .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medicinal Chemistry
1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one and its derivatives have been explored for their role in enzyme inhibition, particularly in the context of endocannabinoid hydrolases. Studies have shown that these compounds can act as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are enzymes involved in endocannabinoid metabolism. This application is significant in medicinal chemistry, where modulation of endocannabinoid system enzymes is explored for therapeutic potential in various conditions (Morera et al., 2012).
Analgesic and Anti-Inflammatory Activities
Benzylpiperazine derivatives have shown potential in exhibiting analgesic and anti-inflammatory activities. Research indicates that certain derivatives of 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activity, highlighting their potential in pain management and inflammation treatment (Gevorgyan et al., 2017).
Antinociceptive and Anti-Allodynic Effects
The application of these compounds in pain management is further evidenced by studies on σ1 receptors (σ1R), where certain benzylpiperazinyl derivatives have been shown to have antinociceptive and anti-allodynic effects in animal models. This suggests their potential use in treating chronic pain without significant sedative effects (Romeo et al., 2021).
Application in Catalyst and Ligand Design
In the field of chemistry, these compounds have also been utilized in catalyst and ligand design. For instance, they have been used in the development of ruthenium(II) complexes for catalytic oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Additionally, they play a role in metal complex formation with applications in various chemical processes (Stucky et al., 2008).
Biomedical Research
In biomedical research, benzylpiperazinyl derivatives have been explored for their potential in drug design and molecular docking, particularly in the context of anticancer activities. For example, studies have synthesized and evaluated the anti-bone cancer activity of specific derivatives, providing insights into their potential as therapeutic agents (Lv et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity . This suggests that the compound may interact with inflammatory pathways and cholinergic systems.
Mode of Action
It is likely that the compound interacts with its targets to modulate their activity, leading to its observed biological effects
Biochemical Pathways
The compound’s peripheral n-cholinolytic activity also implies an effect on cholinergic signaling pathways .
Result of Action
The compound’s observed anti-inflammatory, analgesic, and peripheral n-cholinolytic activities suggest it may modulate cellular processes related to inflammation, pain sensation, and cholinergic signaling .
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRRLFJXZKRDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)


![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)
